

An In-depth Technical Guide to FLAG-Cys: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: FLAG-Cys

Cat. No.: B12393917

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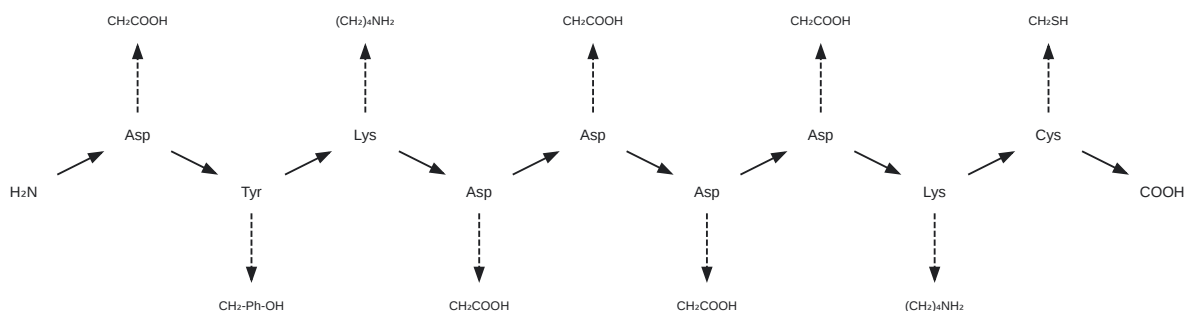
For researchers, scientists, and drug development professionals, the strategic use of epitope tags is fundamental to elucidating protein function, interactions, and localization. Among the arsenal of available tags, the FLAG tag system is renowned for its high specificity and mild elution conditions. This guide provides a detailed technical overview of a valuable variant, **FLAG-Cys**, a FLAG peptide featuring a C-terminal cysteine residue. This addition expands the functionality of the FLAG tag, enabling site-specific conjugation and labeling, thereby opening new avenues for protein analysis and therapeutic development.

Core Chemical Structure and Properties of FLAG-Cys

The **FLAG-Cys** peptide consists of the eight-amino-acid FLAG sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Lys) followed by a terminal cysteine residue. The full amino acid sequence is DYKDDDDK-C.

Chemical Structure

The chemical structure of **FLAG-Cys** can be represented in two dimensions as follows:



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Caption: 2D representation of the **FLAG-Cys** peptide sequence (DYKDDDDK-C).

Physicochemical Properties

The addition of a cysteine residue modifies the physicochemical properties of the standard FLAG peptide. These properties are crucial for designing experiments and predicting the behavior of the peptide in various applications.

Property	Value	Source
Amino Acid Sequence	DYKDDDDK-C	-
Molecular Formula	C ₄₄ H ₆₅ N ₁₁ O ₂₂ S	Calculated
Molecular Weight	1116.1 g/mol	Calculated
Isoelectric Point (pI)	~3.97	Calculated
Net Charge at pH 7	-4	Calculated
Extinction Coefficient	1490 M ⁻¹ cm ⁻¹ (at 280 nm)	Calculated

Note: The theoretical pI is highly acidic due to the presence of five aspartic acid residues.^[1]
The extinction coefficient is based on the single tyrosine residue.

Experimental Protocols

The synthesis of **FLAG-Cys** and its application in techniques like immunoprecipitation require specific and detailed protocols.

Solid-Phase Peptide Synthesis (SPPS) of FLAG-Cys

This protocol outlines the manual synthesis of **FLAG-Cys** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Cys(Trt)-Wang resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Washing solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:

- Drain the DMF.
- Add the 20% piperidine in DMF solution and agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- Amino Acid Coupling (for each amino acid in the sequence, starting from Lys):
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
 - Wash the resin with DMF (5x).
- Repeat Steps 2 and 3 for each amino acid in the sequence: Lys(Boc), Asp(OtBu), Asp(OtBu), Asp(OtBu), Asp(OtBu), Lys(Boc), Tyr(tBu), Asp(OtBu).
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin.
 - Stir the suspension at room temperature for 2-4 hours.

- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the **FLAG-Cys** peptide by mass spectrometry and analytical HPLC.

Immunoprecipitation of a FLAG-Cys Tagged Protein

This protocol describes the immunoprecipitation of a target protein fused with a **FLAG-Cys** tag from a cell lysate.

Materials:

- Cells expressing the **FLAG-Cys** tagged protein of interest
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-FLAG M2 affinity gel (agarose beads conjugated with anti-FLAG antibody)
- Wash buffer (e.g., TBS or PBS)
- Elution buffer: 3xFLAG peptide solution (150 ng/μL in TBS) or Glycine-HCl (pH 3.5)
- SDS-PAGE sample buffer

Procedure:

- Cell Lysis:
 - Harvest cells and wash with cold PBS.

- Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (clarified lysate) to a new tube.
- Binding to Affinity Gel:
 - Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.
 - Add the equilibrated affinity gel to the clarified lysate.
 - Incubate on a rotator for 2-4 hours at 4°C.
- Washing:
 - Centrifuge the lysate/bead mixture at 5,000 x g for 30 seconds at 4°C.
 - Discard the supernatant.
 - Wash the beads three times with 1 mL of wash buffer, centrifuging between each wash.
- Elution:
 - Competitive Elution (Mild): Add 3xFLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle agitation. Centrifuge and collect the supernatant containing the purified protein.
 - Acidic Elution: Add Glycine-HCl (pH 3.5) to the beads and incubate for 5-10 minutes. Centrifuge and immediately neutralize the eluate with a Tris-based buffer.
- Analysis:
 - Add SDS-PAGE sample buffer to the eluted protein.
 - Boil the sample for 5 minutes.
 - Analyze the protein by SDS-PAGE and Western blotting using an antibody against the protein of interest or the FLAG tag.

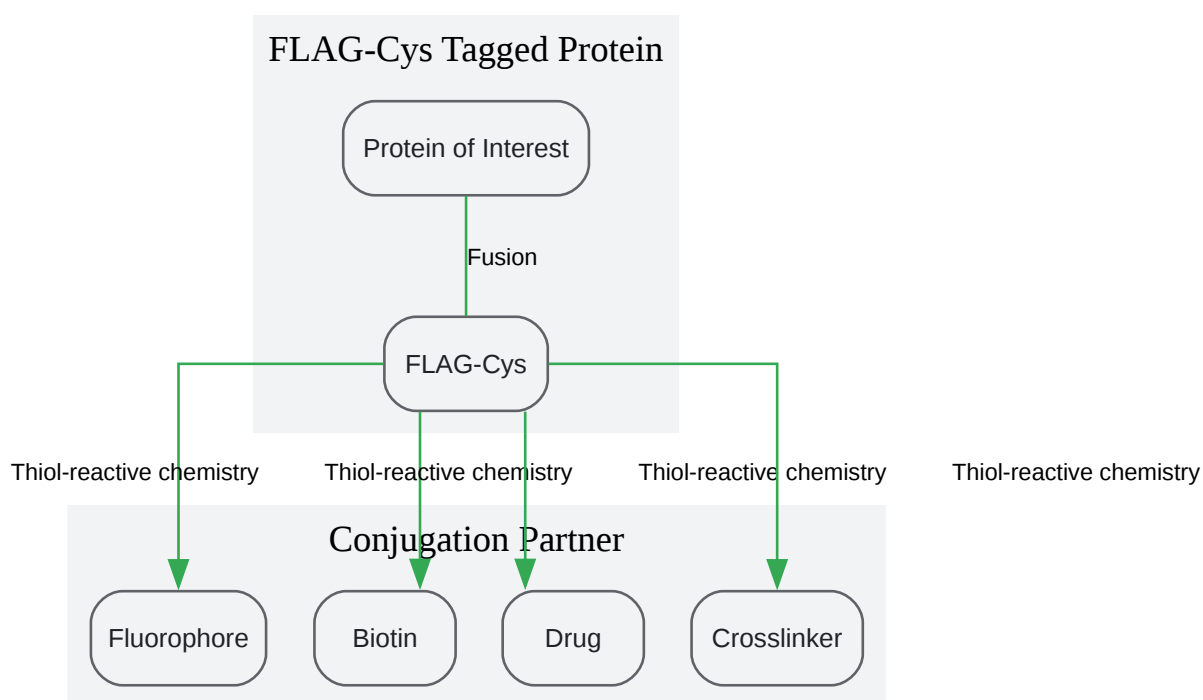
Applications and Workflows

The presence of the C-terminal cysteine residue significantly expands the utility of the FLAG tag, particularly in drug development and the study of protein signaling pathways.

Site-Specific Conjugation

The thiol group of the cysteine residue provides a reactive handle for site-specific conjugation of various molecules, including:

- Fluorophores: For precise protein tracking and imaging.
- Biotin: For strong and specific binding to streptavidin, useful in pull-down assays and surface immobilization.
- Small Molecule Drugs: To create antibody-drug conjugate (ADC)-like molecules for targeted delivery.
- Crosslinkers: To study protein-protein interactions.



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Caption: Site-specific conjugation possibilities with **FLAG-Cys**.

Investigating Protein-Protein Interactions in Signaling Pathways

FLAG-Cys tagged proteins are instrumental in elucidating protein-protein interactions within signaling cascades. The workflow typically involves immunoprecipitation followed by mass spectrometry to identify interacting partners.



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Caption: Workflow for identifying protein interactions using **FLAG-Cys**.

The ability to purify protein complexes under native conditions is a significant advantage of the FLAG system.[2] The mild elution with a competitive FLAG peptide helps to preserve weak or transient protein-protein interactions that are often critical in signaling pathways.

In conclusion, the **FLAG-Cys** peptide offers a versatile and powerful tool for researchers in both basic science and drug development. Its well-defined chemical structure and properties, combined with established protocols for its synthesis and application, make it an invaluable asset for the precise analysis and manipulation of proteins. The addition of a C-terminal cysteine to the highly specific FLAG tag opens up a wide range of possibilities for site-specific labeling and conjugation, furthering our ability to unravel complex biological processes.

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